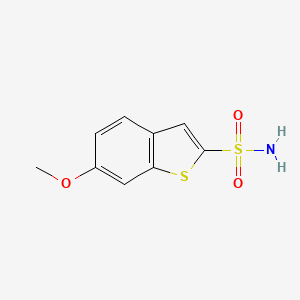

6-Methoxy-1-benzothiophene-2-sulfonamide

Description

6-Methoxy-1-benzothiophene-2-sulfonamide is a sulfonamide derivative featuring a benzothiophene core substituted with a methoxy group at position 6 and a sulfonamide moiety at position 2 (Figure 1).

Properties

Molecular Formula |

C9H9NO3S2 |

|---|---|

Molecular Weight |

243.3 g/mol |

IUPAC Name |

6-methoxy-1-benzothiophene-2-sulfonamide |

InChI |

InChI=1S/C9H9NO3S2/c1-13-7-3-2-6-4-9(15(10,11)12)14-8(6)5-7/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

XQQVPVSVESNUHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(S2)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence highlights sulfonylurea herbicides, such as metsulfuron methyl ester and triflusulfuron methyl ester , which share functional group similarities but differ in core structure (Table 1). Below is a comparative analysis:

Table 1: Key Attributes of 6-Methoxy-1-benzothiophene-2-sulfonamide and Structural Analogs

Key Differences:

Core Structure: The target compound employs a benzothiophene ring, whereas sulfonylurea analogs (e.g., metsulfuron methyl) combine a benzoate ester with a triazine ring.

Functional Groups :

- Sulfonylurea herbicides feature a sulfonylurea bridge (-SO₂-NH-C(O)-NH-) linking the benzoate and triazine moieties, critical for acetolactate synthase (ALS) inhibition . In contrast, this compound lacks this bridge, suggesting a divergent mechanism of action.

Biological Activity: Sulfonylureas like metsulfuron methyl exhibit ultra-high herbicidal potency (IC₅₀ ~0.1 nM for ALS inhibition) due to precise enzyme interactions . The target compound’s sulfonamide group may confer weaker or alternative bioactivity, necessitating higher application rates or targeting non-ALS pathways.

Research Findings and Hypotheses

Synthetic Accessibility :

- Benzothiophene sulfonamides are synthetically tractable, but their agrochemical utility remains understudied compared to triazine-based sulfonylureas. Modifications at the methoxy or sulfonamide positions could optimize herbicidal activity.

Environmental Persistence :

- Sulfonylureas degrade rapidly in soil due to hydrolytic cleavage of the urea bridge. The benzothiophene core, however, may confer greater stability, posing both advantages (longer efficacy) and risks (residue accumulation).

Structure-Activity Relationship (SAR): Replacement of the triazine ring with benzothiophene could reduce ALS affinity but introduce novel interactions with other plant enzymes. Computational docking studies are needed to validate this hypothesis.

Q & A

Basic: What are the common synthetic routes for preparing 6-Methoxy-1-benzothiophene-2-sulfonamide?

Answer:

The synthesis typically involves sulfonation of a methoxy-substituted benzothiophene precursor followed by amination. A key step is the reaction of a sulfonyl chloride intermediate (e.g., 2-fluorobenzenesulfonyl chloride) with ammonia or amines under controlled conditions. For example:

Sulfonation : Chlorosulfonic acid reacts with the benzothiophene core to form the sulfonyl chloride derivative.

Amination : Nucleophilic substitution with ammonia introduces the sulfonamide group.

Reagents like triethylamine are often used to neutralize HCl byproducts, and solvents such as dichloromethane or DMF ensure optimal reaction efficiency .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

- X-ray crystallography is the gold standard for unambiguous structural determination, resolving bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding networks) .

- Spectroscopic techniques :

Advanced: How can researchers optimize reaction conditions to improve sulfonamide group introduction efficiency?

Answer:

Critical parameters include:

- Temperature : Lower temperatures (0–25°C) reduce side reactions during sulfonyl chloride formation.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates amination.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ammonia.

- Purification : Column chromatography or recrystallization removes unreacted starting materials.

For troubleshooting low yields, monitor reaction progress via TLC or HPLC and adjust stoichiometry of reagents .

Advanced: How should contradictory bioactivity data in different assays be analyzed for this compound?

Answer:

Contradictions may arise from:

- Isomerism : The position of methoxy and sulfonamide groups (e.g., para vs. ortho) can drastically alter bioactivity. Verify substituent positions using NOESY NMR or X-ray data .

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines may affect results. Perform dose-response curves under standardized conditions.

- Metabolic stability : Use LC-MS to check for in situ degradation products that might interfere with assays .

Advanced: What strategies enable regioselective functionalization of the benzothiophene core?

Answer:

- Directing groups : Install temporary groups (e.g., boronic esters) to steer electrophilic substitution to specific positions.

- Protection/deprotection : Use silyl ethers to shield methoxy groups during sulfonation.

- Computational guidance : DFT calculations predict reactive sites based on electron density maps. For example, the 2-position of benzothiophene is highly electrophilic due to sulfur’s electron-withdrawing effect .

Basic: What analytical techniques validate the purity of synthesized this compound?

Answer:

- HPLC : Quantifies purity using reverse-phase columns (C18) and UV detection at 254 nm.

- Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate high crystallinity.

- Elemental analysis : Confirms C, H, N, S content within 0.3% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Answer:

- Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at the 1-, 3-, or 6-positions of the benzothiophene ring.

- In vitro assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using fluorescence-based or calorimetric methods.

- Molecular docking : Correlate activity data with binding affinities predicted by AutoDock or Schrödinger Suite. For example, bulky substituents at the 6-position may sterically hinder target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.